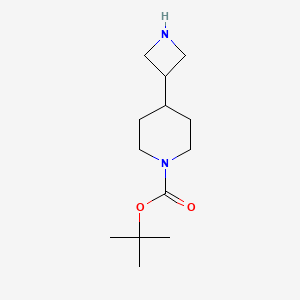

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate (CAS: 1314703-47-3) is a heterocyclic building block with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol . It features a piperidine ring substituted at the 4-position with an azetidine (a four-membered nitrogen-containing ring) and a tert-butoxycarbonyl (Boc) protecting group. This compound is typically utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, leveraging the conformational rigidity of the azetidine moiety to influence receptor binding or pharmacokinetic properties . The Boc group enhances solubility and stability during synthetic processes, making it a versatile scaffold in drug discovery.

Properties

IUPAC Name |

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSIMLVTGVEINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314703-47-3 | |

| Record name | tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine intermediates.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 290.83 g/mol. It's a piperidine derivative containing a tert-butyl group and an azetidine moiety. The IUPAC name for this compound is tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride, and its CAS number is 2580216-69-7.

Potential Applications in Neurological Disorders

Initial studies suggest that tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Potential Anticancer Properties

Compounds with similar structures have been studied for their ability to modulate cyclin-dependent kinases, suggesting they may have anticancer properties. One study investigated the anticancer activities of compounds using NMR theoretical calculations with DFT/B3LYP/6-311++G(2d, 2p) and found that butane sulfonic acide hydrazide has more activity than others against tested breast cancer cell lines MCF-7 .

Pharmaceutical Research

Tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is often used in pharmaceutical research because of its potential biological activities and therapeutic uses.

Interactions with Biological Targets

Preliminary research suggests that tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride may interact with specific receptors or enzymes involved in neurotransmission and cell cycle regulation. Further research is needed to fully understand these interactions and their therapeutic implications.

Structural Similarity

Several compounds share structural similarities with tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxyl group instead of azetidine | Potentially different pharmacological profile |

| N-[1-[3-(azetidin-3-yloxy)phenyl]sulfonylpiperidin-4-yl]carbamate | Sulfonamide linkage | May exhibit different target specificity |

| tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylate | Alkyne functionality | Could show unique reactivity patterns |

The specific combination of functional groups and structural configuration in tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride may give it unique biological activities compared to similar compounds.

Research into Tryptophan 2,3-Dioxygenase (TDO2) Inhibitors

Mechanism of Action

The mechanism of action of tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and piperidine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table highlights structural analogs, their substituents, and applications:

Key Differences and Implications

Azetidine vs. Piperazine/Acetyl Groups: The azetidine group in the target compound introduces ring strain, which can enhance conformational rigidity compared to the six-membered piperazine ring in analogs (e.g., CAS 1185064-24-7). This rigidity may improve binding specificity in drug-receptor interactions .

Bromobenzyloxy Substituent (CAS —) :

- The 4-bromobenzyloxy group in the antiviral precursor adds bulk and halogen-mediated interactions , which are critical for targeting hydrophobic pockets in viral proteins .

Hydrochloride Salt (CAS 2061980-64-9) :

- The hydrochloride form improves solubility in polar solvents, facilitating purification and formulation in pharmaceutical workflows .

Azetidine’s smaller ring size may reduce steric hindrance compared to bulkier substituents like pyridinyl groups.

Biological Activity

Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H27N2O2

- Molecular Weight : 255.38 g/mol

- CAS Number : 1314703-47-3

The compound features a piperidine ring with a tert-butyl group and an azetidine moiety, contributing to its unique structural properties that may influence its biological activity.

This compound interacts with various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. Preliminary studies suggest that it may modulate the activity of specific receptors, potentially leading to neuroprotective effects and influencing metabolic pathways associated with cancer cell proliferation.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant interactions with neurotransmitter systems, which could make it a candidate for treating neurological disorders. For instance, compounds with similar structures have shown promise in modulating cyclin-dependent kinases, suggesting potential anticancer properties.

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit cancer cell proliferation. For example, it has been noted for its selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies. The compound has demonstrated a notable inhibitory effect on specific cancer cell lines, indicating a possible therapeutic window for clinical applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxyl group instead of azetidine | Potentially different pharmacological profile |

| N-[1-[3-(azetidin-3-yloxy)phenyl]sulfonylpiperidin-4-yl]carbamate | Sulfonamide linkage | May exhibit different target specificity |

| tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylate | Alkyne functionality | Could show unique reactivity patterns |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models. The study concluded that the compound's ability to modulate neurotransmitter systems could be beneficial for developing therapies for conditions like Alzheimer's disease.

Anticancer Efficacy in Breast Cancer Models

Another study focused on the anticancer efficacy of the compound against triple-negative breast cancer (TNBC) cell lines. The findings revealed that this compound significantly inhibited cell proliferation and induced apoptosis in these cells while exhibiting minimal effects on non-cancerous cells. This selectivity suggests a promising avenue for further research into targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with azetidine and piperidine derivatives. A common approach includes:

- Step 1 : Formation of the azetidine ring via cyclization of precursors like 3-aminopropanol under acidic conditions.

- Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Step 3 : Coupling of the azetidine and piperidine moieties using cross-coupling agents like EDC/HOBt or Mitsunobu conditions for ether linkages .

Key intermediates include tert-butyl carbamate-protected piperidine and functionalized azetidine derivatives. Purification often employs silica gel chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity, especially for detecting deprotection byproducts .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies contaminants .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight containers. Avoid exposure to moisture, strong oxidizing agents, or acidic/basic conditions, which may hydrolyze the carbamate group . Stability studies indicate no degradation over 12 months when stored properly .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of azetidine and piperidine moieties?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP) improve coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while toluene minimizes side reactions in Mitsunobu couplings .

- Temperature Control : Lower temperatures (0–5°C) reduce epimerization during stereospecific reactions .

Contradictions in reported yields (e.g., 60–85%) may arise from residual moisture or Boc-deprotection side reactions, necessitating strict anhydrous conditions .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Dynamic NMR Experiments : Variable-temperature NMR can clarify rotational barriers in carbamate groups causing signal splitting .

- 2D Techniques : HSQC and HMBC correlations distinguish overlapping signals in the piperidine-azetidine scaffold .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) provides unambiguous structural confirmation when spectral data is ambiguous .

Q. How does the tert-butyl group influence reactivity in ring-opening reactions?

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attack on the carbamate, favoring selective reactions at the azetidine nitrogen .

- Electronic Effects : Electron donation from the tert-butyl group stabilizes intermediates in acid-catalyzed ring-opening, as shown in comparative studies with methyl or benzyl analogs .

Advanced applications include photochemical alkylation (e.g., visible-light-induced decarboxylative coupling ) and spirocyclic derivative synthesis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.